Home > Products > Screening Compounds P29769 > Pralatrexate, (S)-
Pralatrexate, (S)- - 1320211-69-5

Pralatrexate, (S)-

Catalog Number: EVT-279636
CAS Number: 1320211-69-5
Molecular Formula: C23H23N7O5
Molecular Weight: 477.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pralatrexate, (S)-, is a potent anti-folate drug, specifically a 10-deazaaminopterin analog, that demonstrates significant antitumor activity. [] It is a rationally designed compound with a high affinity for the reduced folate carrier type 1 (RFC-1). [] This transporter protein facilitates its preferential uptake into malignant cells. [] Inside the cell, Pralatrexate, (S)-, undergoes polyglutamylation by the enzyme folylpolyglutamate synthetase, leading to its intracellular accumulation and potentiated effects. []

Future Directions
  • Optimizing Dosing and Schedules: Further research is needed to optimize dosing and schedules to maximize efficacy and minimize potential side effects. [, ]
  • Combination Therapies: Investigating the combination of Pralatrexate, (S)- with other anti-cancer agents, particularly those targeting different cell cycle stages, holds promise for enhancing therapeutic outcomes. []
  • Biomarker Identification: Identifying biomarkers that can predict response to Pralatrexate, (S)- therapy will be crucial for personalizing treatment strategies and improving patient outcomes. [, ]

Methotrexate

    Levoleucovorin

      Relevance: Similar to Pralatrexate, (S)-, levoleucovorin interacts with folate transporters, specifically the reduced folate carrier (RFC) and proton-coupled folate transporter (PCFT). It exhibits a lower affinity for RFC compared to Pralatrexate, (S)- but a higher affinity compared to methotrexate. Additionally, levoleucovorin can completely protect against the toxicity of Pralatrexate, (S)-, highlighting its role in modulating antifolate activity.

    Raltitrexed (Tomudex, ZD1694)

    • Relevance: Raltitrexed belongs to the same class of drugs as Pralatrexate, (S)-, both being classified as folate antimetabolites (antifolates). This shared classification stems from their structural similarities and mechanism of action, both interfering with folate metabolism in rapidly dividing cells.

    Pemetrexed

    • Relevance: Pemetrexed and Pralatrexate, (S)- are both antifolates that rely on the reduced folate carrier (RFC) for cellular uptake, making RFC levels critical for their antitumor activity. Furthermore, the effectiveness of both drugs can be impacted by cellular folate pools, which compete for polyglutamylation and binding to intracellular targets.

    Edatrexate

    • Relevance: Edatrexate, being a 10-deazaaminopterin, shares a similar mechanism of action and structural features with Pralatrexate, (S)-, which is also a 10-deazaaminopterin. Both compounds target dihydrofolate reductase, disrupting folate metabolism.
    Classification and Source

    Pralatrexate belongs to the class of antifolate drugs, specifically targeting folate metabolism within cells. It is synthesized as a racemic mixture of S- and R-diastereomers, with the S-diastereomer being more active against certain cancer types. The molecular formula for pralatrexate is C23H23N7O5, with a molecular weight of 477.5 g/mol .

    Synthesis Analysis

    The synthesis of pralatrexate involves several chemical reactions that yield both the S- and R-diastereomers. The process typically includes:

    1. Starting Materials: The synthesis begins with the appropriate pteridine derivative and an alkyne-substituted amino acid.
    2. Key Reactions:
      • Coupling Reactions: These are employed to form the core structure of pralatrexate, often utilizing coupling agents to facilitate the formation of peptide bonds.
      • Chiral Resolution: Techniques such as chromatography can be used to separate the diastereomers after initial synthesis.
    3. Final Steps: The crude product undergoes purification through crystallization or chromatography to achieve the desired purity levels.

    A notable patent describes an improved method for synthesizing pralatrexate that minimizes hazards associated with traditional methods while providing novel intermediates .

    Molecular Structure Analysis

    Pralatrexate features a complex molecular structure characterized by:

    • Chiral Centers: The molecule contains a chiral center at the C10 position, leading to the formation of diastereomers.
    • Functional Groups: It includes carboxylic acid groups, an amine group, and aromatic rings that contribute to its biological activity.
    • Crystallinity: Pralatrexate exists as a crystalline solid with a melting point around 216°C, which affects its solubility and stability in pharmaceutical formulations .

    The structural formula can be represented as follows:

    C23H23N7O5\text{C}_{23}\text{H}_{23}\text{N}_{7}\text{O}_{5}
    Chemical Reactions Analysis

    Pralatrexate participates in various chemical reactions relevant to its pharmacological activity:

    1. Inhibition of Dihydrofolate Reductase: By binding to DHFR, pralatrexate prevents the conversion of dihydrofolate to tetrahydrofolate, disrupting folate metabolism essential for DNA synthesis .
    2. Polyglutamylation: Once inside the cell, pralatrexate undergoes polyglutamylation catalyzed by FPGS, enhancing its retention within cells and further inhibiting folate-dependent processes .
    3. Cellular Uptake Mechanism: Pralatrexate's uptake is facilitated by RFC-1, where it competes with natural folates, leading to increased intracellular concentrations necessary for its cytotoxic effects .
    Mechanism of Action

    The mechanism of action for pralatrexate involves several key steps:

    1. Cellular Uptake: Pralatrexate enters cancer cells primarily through RFC-1, which has a higher affinity for this compound compared to methotrexate.
    2. Inhibition of Folate Metabolism: Once inside, it inhibits DHFR, leading to decreased levels of tetrahydrofolate and consequently disrupting nucleic acid synthesis.
    3. Induction of Apoptosis: Pralatrexate treatment results in cell cycle arrest (notably at the G1 phase) and apoptosis in sensitive cancer cell lines, evidenced by increased levels of cleaved caspase-3 and PARP .

    This multifaceted action mechanism underscores its effectiveness in treating certain hematological malignancies.

    Physical and Chemical Properties Analysis

    Pralatrexate exhibits several notable physical and chemical properties:

    • Solubility: Its solubility is pH-dependent; it is highly soluble in alkaline conditions (pH > 7) but less so in acidic environments. Formulations are typically adjusted to maintain a pH between 7.5 and 8.5 for optimal solubility .
    • Stability: The compound shows stability under controlled conditions but may degrade under extreme pH or temperature variations.
    • Protein Binding: Approximately 67% protein binding has been observed in vitro, influencing its pharmacokinetics and bioavailability .
    Applications

    Pralatrexate is primarily applied in clinical settings for:

    • Oncology Treatments: Approved for relapsed or refractory peripheral T-cell lymphoma; ongoing research explores its efficacy against various malignancies including neuroblastoma and other hematological cancers .
    • Combination Therapy: Studies indicate enhanced effectiveness when used in combination with other anticancer agents, potentially broadening its therapeutic applications in oncology .
    • Research Tool: Its unique mechanism makes it valuable for studying folate metabolism and cancer biology.
    Historical Development and Rationale for Pralatrexate Design

    Evolution of Antifolates: From Methotrexate to Targeted Analogues

    The development of antifolates began with aminopterin in 1948, the first antifolate to induce remission in acute leukemia [2] [6]. Due to unpredictable toxicity, aminopterin was replaced by methotrexate (MTX) in the 1950s, which became a cornerstone for cancer and autoimmune treatments. However, MTX faced limitations including:

    • Poor transport efficiency via the Reduced Folate Carrier (RFC)
    • Rapid development of resistance via RFC downregulation or impaired polyglutamylation
    • Narrow therapeutic index due to off-target effects [2] [6].

    The 1990s–2000s saw rationally designed antifolates addressing these limitations:

    • Pemetrexed (2004 approval): Multi-targeted inhibitor of thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT)
    • Pralatrexate (PDX) (2009 approval): Engineered for enhanced RFC affinity and intracellular retention [1] [6].

    Table 1: Evolution of Key Antifolates

    CompoundYear IntroducedPrimary TargetKey Advancement
    Aminopterin1948DHFRFirst antifolate with clinical efficacy
    Methotrexate1950sDHFRImproved safety profile over aminopterin
    Raltitrexed1996TSTS-specific inhibition
    Pemetrexed2004TS/DHFR/GARFTMulti-enzyme inhibition
    Pralatrexate2009DHFR (with enhanced RFC/FPGS binding)Targeted T-cell malignancy selectivity

    Structural Rationale for 10-Deazaaminopterin Modifications

    Pralatrexate’s chemical structure (S)-10-propargyl-10-deazaaminopterin features two strategic modifications over MTX:1. 10-Deaza Modification: Replacement of nitrogen at position 10 of the pteridine ring with carbon. This change:- Reduces steric hindrance at the RFC binding site- Increases binding affinity to RFC by 12.6-fold compared to MTX (V~max~/K~m~ = 12.6 vs. 0.9) [1] [4]2. Propargyl Group at C10: The terminal alkyne group:- Enhances interaction with FPGS catalytic pockets- Accelerates polyglutamylation (chain elongation) by 10-fold vs. MTX [1] [9]

    These modifications optimize the molecule for:

    • Enhanced cellular uptake via RFC-mediated transport
    • Prolonged intracellular retention due to extensive polyglutamylation
    • Resistance to efflux pumps (e.g., P-glycoprotein) common in T-cell malignancies [1] [7].

    Table 2: Structural Modifications and Biochemical Impact

    Structural ElementModification in PralatrexateBiochemical Consequence
    Position 10Nitrogen → Carbon (deaza)↑ RFC binding affinity; ↓ Km for transport
    C10 Side ChainMethyl → Propargyl↑ FPGS affinity; ↑ polyglutamylation efficiency
    Glutamate MoietyUnchanged from MTXMaintains recognition by FPGS and DHFR

    Comparative Analysis of RFC and FPGS Affinity Across Folate Analogues

    The efficacy of antifolates hinges on two critical pharmacokinetic parameters:

    • RFC Transport Efficiency: Dictates cellular uptake
    • FPGS Binding Affinity: Governs intracellular retention via polyglutamylation

    Quantitative comparisons reveal pralatrexate’s advantages:1. RFC Affinity:- Pralatrexate exhibits a K~m~ of 0.3 μM for RFC vs. MTX’s 4.8 μM, indicating 16-fold higher carrier selectivity [1] [9]- The influx rate (V~max~/K~m~) of pralatrexate is 14× greater than MTX (12.6 vs. 0.9) [1]

    • FPGS Catalytic Efficiency:
    • Pralatrexate’s K~m~ for FPGS is 1.2 μM vs. MTX’s 4.5 μM, indicating superior substrate recognition [1] [6]
    • Polyglutamylated PDX derivatives show 10–100-fold higher inhibitory potency against DHFR than MTX polyglutamates [7]

    Table 3: Kinetic Parameters of Key Antifolates

    ParameterPralatrexateMethotrexatePemetrexed
    RFC Transport (K~m~, μM)0.34.81.8
    FPGS Binding (K~m~, μM)1.24.53.2
    DHFR Inhibition (IC~50~, nM)6.87.2140
    Intracellular Retention (t~1/2~, hrs)18–243–612–18

    Mechanistic implications of these data:

    • Tumor Selectivity: RFC overexpression in malignant T-cells enables preferential PDX accumulation [1] [8]
    • Resistance Mitigation: High FPGS affinity minimizes resistance from impaired polyglutamylation – a key MTX failure mechanism [6] [7]
    • Biomarker Correlation: Sensitivity to pralatrexate in multiple myeloma models directly correlates with RFC mRNA expression levels (R² = 0.89), validating RFC as a pharmacodynamic biomarker [8] [10].

    In contrast, pemetrexed targets solid tumors by inhibiting multiple folate-dependent enzymes but shows lower RFC/FPGS affinity than PDX, explaining its differential activity in hematologic vs. epithelial malignancies [6] [9].

    Properties

    CAS Number

    1320211-69-5

    Product Name

    Pralatrexate, (S)-

    IUPAC Name

    (2S)-2-[[4-[(2S)-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioic acid

    Molecular Formula

    C23H23N7O5

    Molecular Weight

    477.5 g/mol

    InChI

    InChI=1S/C23H23N7O5/c1-2-3-14(10-15-11-26-20-18(27-15)19(24)29-23(25)30-20)12-4-6-13(7-5-12)21(33)28-16(22(34)35)8-9-17(31)32/h1,4-7,11,14,16H,3,8-10H2,(H,28,33)(H,31,32)(H,34,35)(H4,24,25,26,29,30)/t14-,16-/m0/s1

    InChI Key

    OGSBUKJUDHAQEA-HOCLYGCPSA-N

    SMILES

    C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

    Solubility

    Soluble in DMSO

    Synonyms

    Pralatrexate, (S)-;

    Canonical SMILES

    C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

    Isomeric SMILES

    C#CC[C@@H](CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.